molecular formula C27H25BrN4O5S B1662791 Remimazolam (benzenesulfonate) CAS No. 1001415-66-2

Remimazolam (benzenesulfonate)

Cat. No.: B1662791
CAS No.: 1001415-66-2
M. Wt: 597.5 g/mol
InChI Key: QMTKNJZIWGTNTE-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of remimazolam besylate involves several steps, starting from the alcohol intermediate (BHDP). The process includes oxidation using pyridine sulfur trioxide complex as an oxidizing agent, followed by cyclization to obtain remimazolam without isolating the ketone intermediate (BODP) . Another method involves lyophilization to prepare stable amorphous remimazolam besylate .

Industrial Production Methods: Industrial production of remimazolam besylate requires stringent control of reaction conditions to ensure high yield and purity. The process typically involves continuous infusion and careful monitoring of temperature, pressure, and pH levels to optimize the reaction .

Properties

IUPAC Name

benzenesulfonic acid;methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O2.C6H6O3S/c1-13-12-24-21-17(7-9-19(27)28-2)25-20(16-5-3-4-10-23-16)15-11-14(22)6-8-18(15)26(13)21;7-10(8,9)6-4-2-1-3-5-6/h3-6,8,10-12,17H,7,9H2,1-2H3;1-5H,(H,7,8,9)/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTKNJZIWGTNTE-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=N[C@H]2CCC(=O)OC)C4=CC=CC=N4.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25BrN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001415-66-2
Record name Remimazolam besylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001415662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazol[1,2-a][1,4]benzodiazepin-4-yl] propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REMIMAZOLAM BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/280XQ6482H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Remimazolam (benzenesulfonate)
Reactant of Route 2
Remimazolam (benzenesulfonate)
Reactant of Route 3
Remimazolam (benzenesulfonate)
Reactant of Route 4
Remimazolam (benzenesulfonate)
Reactant of Route 5
Remimazolam (benzenesulfonate)
Reactant of Route 6
Remimazolam (benzenesulfonate)
Customer
Q & A

Q1: How does remimazolam besylate exert its sedative and anesthetic effects?

A1: Similar to other benzodiazepines, remimazolam besylate acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor. [] This interaction enhances the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to sedation, anxiolysis, and muscle relaxation. []

Q2: What is the molecular formula and weight of remimazolam besylate?

A2: The molecular formula of remimazolam besylate is C21H21N4O3S•C6H6O3S, and its molecular weight is 580.67 g/mol. []

Q3: Has research explored the interaction between remimazolam besylate and human serum albumin?

A3: Yes, studies employing fluorescence, circular dichroism spectroscopy, and isothermal titration calorimetry have investigated the interaction between remimazolam and human serum albumin (HSA). These studies indicate a strong binding affinity driven by van der Waals forces and hydrogen bonds, suggesting potential implications for the compound's pharmacokinetic profile. []

Q4: Are there compatibility concerns regarding the administration of remimazolam besylate?

A4: A reported case highlighted the incompatibility of remimazolam besylate with Ringer's acetate infusion. The mixture resulted in precipitate formation, identified as remimazolam, which caused occlusion of the intravenous catheter. This incompatibility appears to be influenced by the pH and concentration of the infusion solution. []

Q5: What makes remimazolam besylate's pharmacokinetic profile unique compared to other benzodiazepines?

A5: Remimazolam besylate undergoes rapid hydrolysis by non-specific tissue esterases to form an inactive carboxylic acid metabolite (CNS7054X). [, ] This organ-independent metabolism results in a fast onset and offset of action, distinguishing it from other benzodiazepines like midazolam, which rely on hepatic metabolism. [, ]

Q6: How is remimazolam besylate typically administered, and what is its elimination half-life?

A6: Remimazolam besylate is administered intravenously. Its elimination half-life is approximately 1 hour, contributing to its desirable short-acting profile. []

Q7: Have there been studies investigating the influence of genetic factors on remimazolam pharmacokinetics?

A7: A study explored the impact of vitamin D receptor (VDR), cytochrome P450 3A, and cytochrome P450 oxidoreductase genetic polymorphisms on remimazolam pharmacokinetics in healthy Chinese volunteers. Results suggested that VDR genetic variations might influence the pharmacokinetic profile of remimazolam in this population. []

Q8: What are the main advantages of remimazolam besylate compared to other sedative agents like propofol?

A8: Clinical trials and studies highlight several advantages of remimazolam besylate over propofol, including:

  • Reduced Hemodynamic Fluctuations: Remimazolam besylate demonstrates a reduced likelihood of causing significant drops in blood pressure and heart rate compared to propofol. [, , , ]
  • Less Respiratory Depression: Studies indicate that remimazolam besylate is associated with a lower incidence of respiratory depression compared to propofol, making it a potentially safer option for procedures requiring sedation. [, , ]
  • Reduced Injection Pain: Remimazolam besylate administration is associated with less injection pain than propofol, improving patient comfort. [, , ]
  • Rapid Recovery: Due to its unique metabolic pathway, remimazolam besylate allows for faster patient recovery times compared to propofol. [, ]

Q9: Can the effects of remimazolam besylate be reversed?

A9: Yes, flumazenil, a benzodiazepine antagonist, can effectively reverse the sedative effects of remimazolam besylate in case of adverse events or to expedite recovery time. [, ]

Q10: Has remimazolam besylate been evaluated for safety and efficacy in specific patient populations?

A10: Research has explored the use of remimazolam besylate in various clinical settings:

  • Elderly Patients: Remimazolam besylate has shown promising results in elderly patients, exhibiting faster recovery times compared to propofol in those undergoing gastrointestinal endoscopy. [] Studies also suggest its potential for managing agitated delirium in older patients post-orthopedic surgery. [, ]
  • Patients Undergoing Bronchoscopy: Research indicates that remimazolam besylate is a safe and effective sedative for patients undergoing bronchoscopy, with a potentially lower incidence of adverse effects compared to propofol. [, ]
  • Patients Undergoing Hysteroscopy: Remimazolam besylate demonstrates efficacy and safety in patients undergoing hysteroscopy, offering potential advantages in terms of sedation depth control and reduced adverse event incidence compared to propofol. [, , , ]

Q11: What are the potential long-term effects of remimazolam besylate?

A11: Further research is needed to fully elucidate the long-term effects of remimazolam besylate. Ongoing studies are investigating its safety profile in long-term sedation for critically ill patients requiring mechanical ventilation. []

Q12: Has remimazolam besylate demonstrated any effects beyond its role as a sedative and anesthetic?

A13: Interestingly, in vitro studies have revealed that remimazolam besylate can inhibit the proliferation and migration of human lung cancer cells while inducing apoptosis. [] This finding suggests avenues for further research into potential anti-cancer properties of the compound, although clinical relevance remains to be determined.

Q13: Have animal models been used to investigate the effects of remimazolam besylate?

A14: Yes, preclinical studies in mice explored the effects of remimazolam on cognitive function and the nervous system. These studies showed that remimazolam could induce sedation, which was reversible and dose-dependent. Notably, remimazolam demonstrated a potentially protective effect on neurological function compared to propofol, as evidenced by reduced P-tau phosphorylation and increased dendritic spine density in the hippocampus. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.